molecular formula C8H16BiO2 B3432660 Bismuth 2-ethylhexanoate CAS No. 72877-97-5

Bismuth 2-ethylhexanoate

Cat. No.: B3432660
CAS No.: 72877-97-5
M. Wt: 353.19 g/mol
InChI Key: NNFNMTHLSPQNHF-UHFFFAOYSA-N
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Description

“2-Ethylhexanoic acid, bismuth salt” also known as Bismuth 2-Ethylhexanoate or Bismuth Octoate, is a metal carboxylate compound . It is used as an industrial lubricant, dessicant, and polyurethane catalyst . The molecular formula of this compound is C24H45BiO6 .


Synthesis Analysis

The synthesis of metal 2-ethylhexanoates involves the reaction of metals with a reaction mixture including a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer . The metal is introduced in the form of an anode, and is preferably lead or bismuth . The carboxylate is preferably 2-ethylhexanoic acid .


Molecular Structure Analysis

The molecular structure of “2-Ethylhexanoic acid, bismuth salt” can be represented by the formula C24H45BiO6 . For more detailed structural analysis, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde . Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal . Oxidation of this aldehyde gives the carboxylic acid . 2-Ethylhexanoic acid forms compounds with metal cations that have stoichiometry as metal acetates . These ethylhexanoate complexes are used in organic and industrial chemical synthesis .

Safety and Hazards

2-Ethylhexanoic acid, bismuth salt may cause immediate or delayed severe eye irritation . Skin contact may produce irritation or contact dermatitis . Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and ensure adequate ventilation, especially in confined areas .

Future Directions

2-Ethylhexanoic acid is a versatile monocarboxylic acid chemical intermediate used in various applications such as the production of corrosion inhibitors for automotive coolants, synthesis of alkyd resins, production of polyolesters used in synthetic lubricants, and as a raw material for metal-based paint driers . It is also used in cosmetics to produce emollients . Future directions could involve exploring more applications of this compound in different industries.

Properties

CAS No.

72877-97-5

Molecular Formula

C8H16BiO2

Molecular Weight

353.19 g/mol

IUPAC Name

bismuth;2-ethylhexanoate

InChI

InChI=1S/C8H16O2.Bi/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

NNFNMTHLSPQNHF-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Bi+3]

Canonical SMILES

CCCCC(CC)C(=O)O.[Bi]

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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